

Application Notes and Protocols for the Synthesis of Mexedrone Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Mxedrone**

Cat. No.: **B10764521**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of **Mxedrone** hydrochloride (3-methoxy-2-(methylamino)-1-(4-methylphenyl)propan-1-one hydrochloride). The following sections outline the chemical properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthesis workflow.

Chemical and Physical Properties

Mxedrone hydrochloride is a synthetic cathinone derivative.[\[1\]](#) Its key properties are summarized in the table below for easy reference.

Property	Value
IUPAC Name	3-methoxy-2-(methylamino)-1-(4-methylphenyl)propan-1-one;hydrochloride[1]
Synonyms	4-MMC-MeO
CAS Number	2749282-69-5[1][2]
Molecular Formula	C ₁₂ H ₁₈ ClNO ₂ [1]
Molecular Weight	243.73 g/mol [1]
Purity	≥98%[2]
Formulation	A neat solid[2]
Storage	-20°C[2]
Stability	≥ 3 years[2]

Experimental Protocol: Synthesis of Mexedrone Hydrochloride

The synthesis of **Mxedrone** hydrochloride is a multi-step process that begins with 3-chloro-1-(4-methylphenyl)propan-1-one.[1][3] The following protocol details the necessary steps, reagents, and conditions.

Step 1: Synthesis of 3-methoxy-1-(4-methylphenyl)propan-1-one

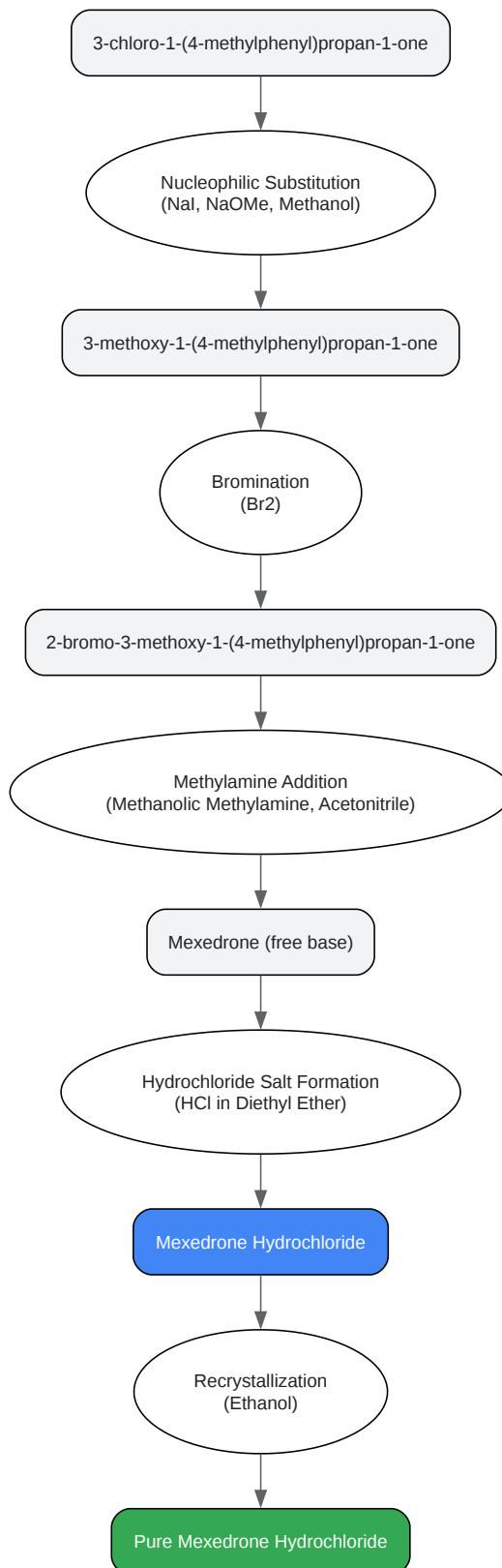
- A mixture of 3-chloro-1-(4-methylphenyl)propan-1-one, sodium iodide, and sodium methoxide is prepared in methanol.[1][3]
- The reaction mixture is stirred, likely at a controlled temperature, to facilitate the nucleophilic substitution of the chlorine atom with a methoxy group.
- The resulting product, 3-methoxy-1-(4-methylphenyl)propan-1-one, is then isolated. This can be achieved by partitioning the reaction mixture between dichloromethane and water.[4] The organic layer is collected and the solvent is removed to afford the product.[4]

Step 2: Bromination to form 2-bromo-3-methoxy-1-(4-methylphenyl)propan-1-one

- The product from Step 1, 3-methoxy-1-(4-methylphenyl)propan-1-one, is dissolved in a suitable solvent.
- Bromine is then added to the solution.^[3] This step results in the formation of 2-bromo-3-methoxy-1-(4-methylphenyl)propan-1-one.^[3]

Step 3: Formation of **Maxedrone** free base

- The intermediate from Step 2, 2-bromo-3-methoxy-1-(4-methylphenyl)propan-1-one, is dissolved in acetonitrile.^[3]
- Methanolic methylamine is added to the solution.^{[1][3]} This reaction leads to the formation of the free base of **maxedrone**, 3-methoxy-2-(methylamino)-1-(4-methylphenyl)propan-1-one.^[3]


Step 4: Formation of **Maxedrone** Hydrochloride Salt

- The **maxedrone** free base, obtained as an oil, is treated with hydrogen chloride in diethyl ether.^{[1][3]}
- This results in the precipitation of the hydrochloride salt.
- The crude product is then purified by recrystallization from ethanol to yield pure **Maxedrone** hydrochloride as colorless crystals.^{[1][3]}

During the synthesis, a chlorinated by-product, 3-chloro-2-(methylamino)-1-(4-methylphenyl)propan-1-one, may be formed if the initial conversion to 3-methoxy-1-(4-methylphenyl)propan-1-one is incomplete.^[3]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **Maxedrone** hydrochloride.

[Click to download full resolution via product page](#)

Caption: Synthesis pathway for **Mixedrone** hydrochloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Mexedrone Hydrochloride (EVT-10896759) | 2749282-69-5 [evitachem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Synthesis, characterization and monoamine transporter activity of the new psychoactive substance mexedrone and its N-methoxy positional isomer, N-methoxymephedrone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for the Synthesis of Mexedrone Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b10764521#synthesis-protocols-for-mxedrone-hydrochloride-salt>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com